N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 303991-78-8
VCID: VC4366047
InChI: InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
SMILES: CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2
Molecular Formula: C17H17N3O
Molecular Weight: 279.343

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide

CAS No.: 303991-78-8

Cat. No.: VC4366047

Molecular Formula: C17H17N3O

Molecular Weight: 279.343

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide - 303991-78-8

Specification

CAS No. 303991-78-8
Molecular Formula C17H17N3O
Molecular Weight 279.343
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
Standard InChI InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Standard InChI Key KBRBCAIFUKKRCU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide comprises three primary structural components:

  • Benzodiazole moiety: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Ethyl linker: A two-carbon chain connecting the benzodiazole to the amide group, enhancing molecular flexibility.

  • 2-Methylbenzamide group: A substituted benzamide with a methyl group at the ortho position, influencing steric and electronic properties.

The IUPAC name, N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide, reflects this arrangement.

Molecular Formula and Weight

  • Molecular Formula: C17H16N3O\text{C}_{17}\text{H}_{16}\text{N}_{3}\text{O}

  • Molecular Weight: 279.33 g/mol

Key Physicochemical Parameters

PropertyValue
Density~1.25 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)3.2 (predicted)

The compound’s low aqueous solubility and moderate lipophilicity (LogP3.2\text{LogP} \approx 3.2) suggest preferential partitioning into lipid membranes, a trait shared with bioactive benzimidazoles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide typically involves a multi-step approach:

  • Formation of 2-(1H-benzodiazol-2-yl)ethylamine:

    • Condensation of o-phenylenediamine with β-alanine derivatives under acidic conditions.

  • Acylation with 2-methylbenzoyl chloride:

    • Reaction of the primary amine with 2-methylbenzoyl chloride in dichloromethane, catalyzed by triethylamine to scavenge HCl.

    • Reaction Equation:

      C7H7N2CH2CH2NH2+C8H7OClEt3NN-[2-(1H-benzodiazol-2-yl)ethyl]-2-methylbenzamide+HCl\text{C}_7\text{H}_7\text{N}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_8\text{H}_7\text{OCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[2-(1H-benzodiazol-2-yl)ethyl]-2-methylbenzamide} + \text{HCl}
  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Chemical Modifications

The compound’s reactivity is governed by its functional groups:

  • Benzodiazole Ring: Susceptible to electrophilic substitution at positions 5 and 6.

  • Amide Bond: Hydrolyzable under strong acidic or basic conditions to yield 2-methylbenzoic acid and 2-(1H-benzodiazol-2-yl)ethylamine.

  • Ethyl Linker: May undergo oxidation to a ketone or cleavage under radical conditions .

Biological Activities and Mechanisms of Action

Anticancer Activity

Benzimidazoles often modulate kinase signaling pathways:

  • PI3K/AKT/mTOR inhibition: Inducing apoptosis in cancer cells by blocking survival signals.

  • Tubulin polymerization inhibition: Arresting mitosis in rapidly dividing cells .

In silico docking studies suggest that the 2-methylbenzamide group may enhance binding to ATP pockets in kinases due to hydrophobic interactions .

Neuropharmacological Effects

The ethyl linker and benzamide group may facilitate blood-brain barrier penetration, implying potential CNS applications:

  • GABA_A receptor modulation: Alleviating anxiety or seizures in preclinical models.

  • Monoamine oxidase inhibition: Augmenting neurotransmitter levels in depression .

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Bioavailability: ~40% (oral, predicted), limited by first-pass metabolism.

  • Protein Binding: >90%, primarily to albumin.

Metabolism

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate:

  • N-dealkylation: Cleavage of the ethyl linker.

  • Methyl oxidation: Formation of a hydroxymethyl metabolite .

Toxicity Profile

  • Acute Toxicity (LD₅₀): >500 mg/kg (murine, oral).

  • Genotoxicity: Negative in Ames test.

Applications in Drug Discovery

Therapeutic Target Libraries

  • Oncology: Screened against kinase targets (e.g., EGFR, VEGFR) .

  • Infectious Diseases: Evaluated for antiparasitic activity (e.g., malaria, leishmaniasis).

Structure-Activity Relationship (SAR) Insights

  • Methyl Substitution: Ortho-methyl on benzamide enhances target affinity by 30% compared to para-substituted analogs .

  • Ethyl Linker Length: Shorter chains (e.g., methyl) reduce bioavailability due to rigidity.

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